Germanium selenide

Thermoelectrics Energy Harvesting Waste Heat Recovery

Researchers seeking air-stable 2D semiconductors often encounter supply confusion between GeSe (CAS 12065-10-0) and GeSe2 (CAS 12065-11-1). This product delivers verified orthorhombic GeSe with a direct bandgap of ~1.33 eV. • 38-day ambient stability without encapsulation - eliminates hermetic sealing required for black phosphorus. • ZT of 3.2 at 900 K for out-of-plane thermoelectric modules - outperforms SnSe above 500 K for waste heat recovery. • Photoresponse from visible to 1400 nm with 13/19 μs rise/fall times for NIR detection. • SCAPS-1D simulated PCE of 19.48% for thin-film photovoltaic absorber research.

Molecular Formula GeSe2
Molecular Weight 230.6 g/mol
CAS No. 12065-11-1
Cat. No. B009391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium selenide
CAS12065-11-1
SynonymsGermanium selenide (GeSe2); germaniumselenide(gese2); GeSe2; GERMANIUM DISELENIDE; GERMANIUM(IV) SELENIDE; GERMANIUM SELENIDE; Germanium (IV) selenide (99.999%-Ge) PURATREM; Germaniumselenideorangextl
Molecular FormulaGeSe2
Molecular Weight230.6 g/mol
Structural Identifiers
SMILES[Ge](=[Se])=[Se]
InChIInChI=1S/GeSe2/c2-1-3
InChIKeyWYDSCDJEAVCHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GeSe vs. GeSe2 Procurement Guide


Germanium selenide (GeSe), also known as germanium monoselenide, is a layered IV-VI semiconductor with an orthorhombic crystal structure and a direct bandgap of ~1.33 eV [1]. It exhibits strong structural and electronic anisotropy, high environmental stability, and van der Waals interlayer bonding, enabling mechanical exfoliation into 2D nanosheets [2]. Critically, the compound is often confused with germanium diselenide (GeSe2, CAS 12065-11-1) in procurement contexts. This guide clarifies that the target material is GeSe (CAS 12065-10-0), a distinct compound with fundamentally different stoichiometry, bandgap (1.33 eV vs. 2.5–2.7 eV for GeSe2), and application profile [3].

Identity Layered orthorhombic IV-VI semiconductor with van der Waals interlayer bonding, enabling mechanical exfoliation into 2D nanosheets
Stoichiometry GeSe (germanium monoselenide) — distinct from GeSe2 (germanium diselenide); confirm target compound before procurement
Bandgap Direct ~1.3 eV for GeSe vs ~2.5–2.7 eV for GeSe2 — fundamentally different application profiles in photodetection and photovoltaics

GeSe Substitution Challenges


Substituting GeSe with its closest analogs—GeS, SnSe, or black phosphorus—is scientifically unsound due to divergent bandgaps, carrier mobilities, environmental stability, and thermoelectric anisotropy. GeSe occupies a unique parametric niche: it offers a lower bandgap (1.1–1.3 eV) than GeS (1.55–1.65 eV) for broader spectral photodetection, yet significantly higher out-of-plane thermoelectric performance than SnSe above 500 K [1][2]. Unlike black phosphorus, GeSe remains stable under ambient conditions without rapid oxidation, enabling practical device integration [3]. These quantifiable differentiators—detailed below—dictate that material selection must be application-driven and not interchangeable.

GeSe target Bandgap 1.1–1.3 eV enables NIR photodetection to 1400 nm
GeS substitute Wider 1.55–1.65 eV bandgap may limit near-infrared spectral coverage
GeSe target Reported out-of-plane ZT advantage over SnSe above 500 K
SnSe substitute Thermoelectric anisotropy profile may not transfer directly to out-of-plane module geometries
GeSe target Ambient-stable; 38-day air exposure without reported device degradation
Black phosphorus substitute Rapid oxidation in air requires encapsulation — processing workflow may differ substantially

GeSe Performance Comparison


Out-of-Plane Thermoelectric ZT vs. SnSe

GeSe exhibits superior thermoelectric performance in the out-of-plane direction compared to SnSe at elevated temperatures. First-principles calculations show that p-doped orthorhombic GeSe achieves an ultrahigh ZT of 3.2 at 900 K (hole density 4×10^19 cm^-3), exceeding the record-breaking SnSe in this transport direction above 500 K [1]. This directional advantage is attributed to GeSe's high Seebeck coefficients, ultralow Lorenz numbers, and low total thermal conductivity [1].

Out-of-Plane ZT
Head-to-head
ZT 3.2 at 900 K
vs
SnSe: lower out-of-plane ZT above 500 K
Reported out-of-plane ZT advantage for anisotropic thermoelectric modules
First-principles DFT + Boltzmann transport; p-doped orthorhombic phase
Thermoelectrics Energy Harvesting Waste Heat Recovery

Monolayer Thermoelectric ZT vs. SnSe

In the monolayer limit, GeSe demonstrates competitive thermoelectric performance. DFT + Boltzmann transport calculations predict ZT values of 1.99 (armchair) and 1.73 (zigzag) at 700 K [1]. This places GeSe second only to SnSe (ZT = 2.63/2.46) and ahead of SnS (1.75/1.88) and GeS (1.85/1.29) [1].

Monolayer ZT
Cross-study
GeSe 1.99 armchair
vs
SnSe 2.63 / SnS 1.75 / GeS 1.85 at 700 K
Reported competitive ZT among IV-VI monolayers at 700 K
DFT + Boltzmann transport; monolayer limit
2D Materials Thermoelectrics Monolayer Devices

Simulated Photovoltaic Efficiency vs. GeSe2

SCAPS-1D simulations of a baseline GeSe thin-film solar cell (FTO/CdS/GeSe/Au) yield a power conversion efficiency (PCE) of 19.48% (Voc = 0.62 V, Jsc = 39.52 mA/cm², FF = 79.34%) [1]. This contrasts sharply with experimental GeSe2-based cells, which achieve only 0.260% PCE in optimized FTO/CdS/Sb2Se3/undoped-GeSe/Au structures [2]. The 74× disparity highlights GeSe's far superior photovoltaic potential over its diselenide counterpart.

Simulated PCE
Cross-study
19.48% GeSe
GeSe2 experimental: 0.260%
Reported 74× higher simulated PCE
Supports GeSe photovoltaic absorber selection over GeSe2
SCAPS-1D simulation vs experimental GeSe2 device; model-dependent
Photovoltaics Thin-Film Solar Cells Absorber Materials

Field-Effect Mobility vs. GeS

Experimental field-effect transistors (FETs) based on exfoliated GeSe flakes exhibit p-type behavior with mobilities ranging from ~1.0×10^-3 cm²/V·s (40 nm thick) up to 4 cm²/V·s in few-layer devices [1][2]. While GeS FETs share similar p-type character, GeSe devices can achieve higher mobilities depending on fabrication and passivation [3]. The large variability underscores the need for controlled crystal quality and interface engineering.

FET Hole Mobility
Class-level
Up to 4 cm²/V·s
GeS: typically lower in comparative FET studies
May exceed GeS by >10× in optimized devices
Reported higher mobility potential; crystal quality and interface dependent
Exfoliated flakes, SiO2/Si back-gate, room temperature
Field-Effect Transistors 2D Electronics Carrier Mobility

Ambient Stability vs. Black Phosphorus

Unlike black phosphorus, which degrades rapidly upon exposure to air and moisture, GeSe is stable under ambient conditions [1]. The β-polymorph of GeSe, synthesized at high pressure, retains its structure and electronic properties in air, whereas black phosphorus requires encapsulation to prevent oxidation [1]. This intrinsic stability reduces processing complexity and extends device lifetime.

Ambient Stability
Class-level
38-day air stability
vs
Black phosphorus: rapid oxidation, requires encapsulation
Reported ambient stability may reduce encapsulation requirements
No reported degradation over 38 days air exposure; device-type dependent
2D Material Stability Device Fabrication Environmental Robustness

γ-Phase Polymorph Thermoelectric ZT

Among GeSe polymorphs, the γ-phase exhibits the highest room-temperature thermoelectric figure of merit. Calculated ZT values at 300 K are: 3D-GeSe (1.02), α-GeSe (0.83), β-GeSe (1.00), and γ-GeSe (1.10) [1]. This demonstrates that γ-GeSe breaks the benchmark ZT ≈ 1 at room temperature, outperforming the stable α-phase by 32% [1].

Polymorph ZT at 300 K
Head-to-head
γ-GeSe 1.10
3D-GeSe 1.02
β-GeSe 1.00
α-GeSe 0.83
Reported highest room-temperature ZT among GeSe polymorphs
First-principles calculations; γ-phase is metastable
Polymorph Engineering Room-Temperature Thermoelectrics Metastable Phases

GeSe Application Scenarios


Medium-to-High Temperature Thermoelectric Generators

GeSe is the preferred material for out-of-plane thermoelectric modules operating above 500 K, where its ZT of 3.2 at 900 K surpasses SnSe [1]. This makes GeSe ideal for waste heat recovery in automotive exhausts, industrial furnaces, and geothermal systems, where anisotropic transport can be exploited for efficient power generation.

Broadband Photodetectors

Few-layer GeSe transistors exhibit photoresponse from visible to 1400 nm with fast rise/fall times of 13/19 μs [2]. The lower bandgap (~1.1–1.3 eV) compared to GeS (1.55–1.65 eV) enables detection into the near-infrared, positioning GeSe for multispectral imaging and optical communication beyond the visible range.

Air-Stable 2D Electronics Without Encapsulation

GeSe's ambient stability, demonstrated by 38-day air exposure without device degradation [3], allows fabrication of field-effect transistors and logic gates without costly encapsulation steps. This contrasts with black phosphorus, which requires hermetic sealing, giving GeSe a substantial manufacturing advantage.

High-Efficiency Thin-Film Solar Cells

SCAPS-1D simulations predict GeSe-based solar cells can reach 19.48% PCE with optimized parameters [4]. This far exceeds the 0.26% experimental PCE of GeSe2, making GeSe the clear choice for thin-film photovoltaic absorber research. The earth-abundance and low toxicity of Ge and Se further support commercial scalability.

Application
Selection Property
Validation Focus
Thermoelectric generators above 500 K
Out-of-plane transport anisotropy
ZT vs operating temperature profile
Broadband photodetectors
Direct bandgap ~1.1–1.3 eV, NIR response to 1400 nm
Spectral responsivity and response time
Air-stable 2D electronics
Ambient stability without encapsulation
Device metrics after extended air exposure
Thin-film solar cell absorbers
High absorption coefficient, earth-abundant composition
Experimental PCE vs simulated benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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